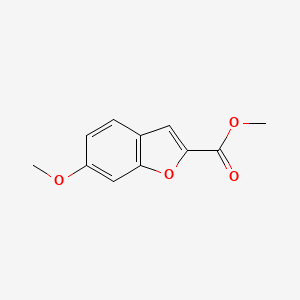

Methyl 6-methoxybenzofuran-2-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 6-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWDPIQGBIWAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203910 | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55364-67-5 | |

| Record name | 2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55364-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055364675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate (CAS No: 55364-67-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxybenzofuran-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its benzofuran core, adorned with a methoxy group and a methyl ester, presents a unique scaffold for the development of complex molecular architectures, most notably as a key intermediate in the synthesis of targeted cancer therapeutics like Fruquintinib. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and applications, with a focus on the underlying chemical principles and practical experimental methodologies.

Introduction: The Significance of a Versatile Benzofuran Scaffold

Benzofurans are a class of heterocyclic compounds that are constituents of many natural products and pharmacologically active molecules.[1] The inherent biological activities associated with the benzofuran nucleus, including antitumor, antimicrobial, and anti-inflammatory properties, have established it as a "privileged scaffold" in drug discovery.[2] this compound, with its specific substitution pattern, offers reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of diverse derivatives.[2] Its role as a crucial intermediate in the production of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy, underscores its importance in the pharmaceutical industry.[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process: the formation of the benzofuran-2-carboxylic acid core followed by esterification.

Synthesis of 6-methoxy-benzofuran-2-carboxylic acid

A common and effective method for the synthesis of the precursor, 6-methoxy-benzofuran-2-carboxylic acid, involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an alpha-halo ester followed by hydrolysis.[3]

Mechanism: The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromomalonate in the presence of a base like potassium carbonate. This is followed by an intramolecular condensation and subsequent hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Synthesis workflow for 6-methoxy-benzofuran-2-carboxylic acid.

Esterification to this compound

The carboxylic acid is then converted to its methyl ester. A standard method for this transformation is Fischer-Speier esterification or reaction with a methylating agent.[2][4]

Mechanism: In a common laboratory procedure, the carboxylic acid is treated with a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent like acetone. The carboxylate anion, formed in situ, acts as a nucleophile, attacking the methyl group of the dimethyl sulfate to yield the methyl ester.

Caption: Esterification to yield the final product.

Physicochemical and Spectral Data

Accurate characterization of this compound is crucial for its use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 55364-67-5 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | --- |

| Melting Point | 94.2-95.2 °C | Vendor Data |

| Boiling Point | 301.4±22.0 °C (Predicted) | Vendor Data |

| Density | 1.225±0.06 g/cm³ (Predicted) | Vendor Data |

| LogP | 2.31 | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the methoxy protons, the methyl ester protons, and the aromatic protons on the benzofuran ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Expected signals would correspond to the carbons of the methoxy group, the methyl ester, the aromatic and furan rings, and the carboxyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (206.19).

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Fruquintinib

Fruquintinib is an oral, potent, and highly selective small-molecule inhibitor of VEGFR-1, -2, and -3, which has been approved for the treatment of metastatic colorectal cancer.[2] The synthesis of Fruquintinib relies on the elaboration of the benzofuran core, for which this compound serves as a crucial starting material. The methoxy group is a precursor to the hydroxyl group which is essential for the final coupling step in the synthesis of the drug.

Experimental Protocols

The following are representative protocols for the synthesis of this compound.

Protocol for the Synthesis of 6-methoxy-benzofuran-2-carboxylic acid[3]

-

Reaction Setup: In a three-necked flask, combine 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).

-

Reaction: Reflux the mixture for 6 hours.

-

Hydrolysis: After cooling, add a methanolic solution of potassium hydroxide to hydrolyze the ester.

-

Workup: Once hydrolysis is complete, pour the reaction mixture into an aqueous hydrochloric acid solution.

-

Isolation: Filter the resulting precipitate to obtain 6-methoxy-benzofuran-2-carboxylic acid. The product has a reported melting point of 208-211 °C.

Protocol for the Methyl Esterification[4]

-

Reaction Setup: In a suitable flask, dissolve the 6-methoxy-benzofuran-2-carboxylic acid (0.02 mol) in acetone.

-

Reagents: Add potassium carbonate (0.1 mol) and dimethyl sulfate (0.02 mol) to the solution.

-

Reaction: Reflux the mixture for 48 hours.

-

Workup: Monitor the reaction by TLC. Once complete, filter the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography (eluent: chloroform or chloroform:methanol mixtures) to yield this compound.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, data for structurally related compounds such as 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid suggests that it should be handled with care.[6]

-

General Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

GHS Hazard Statements for Related Compounds:

-

H302: Harmful if swallowed.[6]

-

-

GHS Precautionary Statements for Related Compounds:

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the synthesis of bioactive molecules. Its straightforward synthesis from readily available starting materials and its utility as a versatile intermediate make it a valuable tool in the arsenal of the synthetic chemist. The continued exploration of its chemistry will undoubtedly lead to the discovery of new and important applications in drug development and beyond.

References

- 1. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid(10410-29-4) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of Methyl 6-methoxybenzofuran-2-carboxylate

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and natural products.[1][2] Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, make them a focal point in medicinal chemistry and drug development.[1][2][3] Accurate and unambiguous structure elucidation is the cornerstone of synthesizing novel benzofuran-based therapeutic agents, ensuring both efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to determine and verify the structure of a key synthetic intermediate: methyl 6-methoxybenzofuran-2-carboxylate.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each experimental choice. By integrating data from multiple spectroscopic techniques, we will build a complete and validated structural picture of the target molecule.

Molecular Identity

-

Compound Name: this compound

-

Molecular Formula: C₁₁H₁₀O₄[4]

-

Molecular Weight: 206.198 g/mol [4]

-

CAS Number: 55364-67-5[4]

Experimental Design and Rationale

The structure elucidation of an organic molecule is a puzzle solved by assembling pieces of information from various analytical techniques. The choice of methods is dictated by the functional groups anticipated in the structure. For this compound, the name itself suggests the presence of a benzofuran core, a methoxy group, and a methyl ester. Our experimental strategy is therefore designed to confirm the presence and connectivity of these components.

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation

For all solution-state NMR and MS analyses, the sample was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.[5] For IR spectroscopy, the sample can be analyzed neat as a thin film on a salt plate or as a dispersion in a potassium bromide (KBr) pellet.

Spectroscopic Data Interpretation and Structure Assembly

Mass Spectrometry (MS)

The initial step in the structure elucidation is to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Rationale: ESI is a soft ionization technique that typically results in the observation of the molecular ion peak, minimizing fragmentation and providing a clear indication of the molecular weight.

Data Summary:

| Ion | m/z (observed) | Interpretation |

| [M+H]⁺ | 207.0652 | Protonated molecule |

| [M+Na]⁺ | 229.0471 | Sodium adduct of the molecule |

| Calculated Exact Mass | 206.0579 | For C₁₁H₁₀O₄ |

The high-resolution mass spectrometry (HRMS) data provides an exact mass that corresponds to the molecular formula C₁₁H₁₀O₄, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present.

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of key functional groups.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (from -OCH₃ and -COOCH₃) |

| ~1725-1735 | Strong | C=O stretch of the aromatic ester.[6][7] This is a key indicator of the carboxylate group. |

| ~1600, ~1480 | Medium | C=C stretching vibrations within the aromatic ring |

| ~1250 and ~1040 | Strong | Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).[8][9] |

| ~1100-1300 | Strong | C-O stretching of the ester group.[6] |

The IR spectrum confirms the presence of an aromatic system, an ester functional group, and an ether linkage, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed connectivity of the atoms in the molecule.

¹H NMR Spectroscopy

-

Rationale: ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Summary (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d, J ≈ 8.5 Hz | 1H | H-4 |

| ~7.4 | s | 1H | H-3 |

| ~7.1 | d, J ≈ 2.5 Hz | 1H | H-7 |

| ~6.9 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5 |

| 3.92 | s | 3H | -COOCH₃ (ester) |

| 3.88 | s | 3H | Ar-OCH₃ (methoxy) |

The aromatic region shows signals for four protons on the benzene ring, and their splitting patterns are indicative of a 1,2,4-trisubstituted benzene ring. The singlets at 3.92 and 3.88 ppm correspond to the methyl protons of the ester and methoxy groups, respectively.

¹³C NMR Spectroscopy

-

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Data Summary (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (ester) |

| ~158 | C-6 |

| ~150 | C-7a |

| ~145 | C-2 |

| ~125 | C-4 |

| ~118 | C-3a |

| ~115 | C-5 |

| ~112 | C-3 |

| ~95 | C-7 |

| 56.1 | Ar-OCH₃ |

| 52.3 | -COOCH₃ |

The ¹³C NMR spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The downfield signal at ~160 ppm is characteristic of an ester carbonyl carbon. The signals at 56.1 and 52.3 ppm are assigned to the methoxy and ester methyl carbons, respectively.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

-

Rationale: 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

Key Correlations:

-

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the proton at H-4 (~7.5 ppm) and H-5 (~6.9 ppm), confirming their adjacent positions on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For example, it would link the proton signal at ~7.5 ppm to the carbon signal at ~125 ppm (C-4).

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations and piecing together the molecular fragments.[10]

Visualizing HMBC Correlations:

Caption: Key HMBC correlations for structure elucidation.

Interpretation of Key HMBC Correlations:

-

The proton of the ester's methyl group (Me_ester) shows a correlation to the ester carbonyl carbon (COOCH₃), confirming the methyl ester functionality.

-

The proton of the methoxy group (Me_methoxy) shows a correlation to C-6, definitively placing the methoxy group at this position.

-

The furan proton H-3 shows correlations to C-2 and C-3a, establishing its position on the furan ring.

-

The aromatic proton H-4 shows correlations to C-3a and C-6, while H-7 correlates to C-5 and C-7a. These correlations, along with the COSY data, lock in the substitution pattern on the benzene ring.

Final Structure Confirmation

By integrating the data from MS, IR, and a full suite of NMR experiments, the structure of this compound is unequivocally confirmed.

Caption: Final elucidated structure.

Conclusion

The structural elucidation of this compound serves as a prime example of a systematic, multi-technique approach in modern analytical chemistry. Each method provides a unique and complementary piece of the structural puzzle. The congruence of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments provides a self-validating system that confirms the proposed structure with a high degree of confidence. This rigorous characterization is an indispensable step in the synthesis and development of novel benzofuran-based compounds for scientific and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. myneni.princeton.edu [myneni.princeton.edu]

The Multifaceted Biological Activities of Methoxybenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of Methoxybenzofurans in Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Among its numerous derivatives, those bearing a methoxy substituent have garnered significant attention in the field of drug discovery. The presence and position of the methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of methoxybenzofuran derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed protocols for essential in vitro assays to facilitate the evaluation of these promising compounds.

Anticancer Activity: Targeting the Microtubule Cytoskeleton

Methoxybenzofuran derivatives have emerged as a potent class of anticancer agents, with many exhibiting significant cytotoxicity against a range of cancer cell lines.[2][3] A primary mechanism underlying their antitumor effect is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4][5]

Mechanism of Action: Disruption of Microtubule Dynamics

Several methoxybenzofuran derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of events that culminate in apoptotic cell death. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis.

A simplified representation of this signaling pathway is illustrated below:

Caption: Anticancer mechanism of methoxybenzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the position and number of methoxy groups on the benzofuran ring and associated phenyl moieties are crucial for anticancer activity. For instance, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, the presence of a methoxy group at the C-6 position of the benzofuran ring was found to contribute to maximal activity.[4] The addition of a methyl group at the C-3 position has also been shown to increase potency.[5]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of methoxybenzofuran derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Benzoylbenzofuran | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various cancer cell lines | Nanomolar range | [5] |

| Benzofuran-piperazine hybrid | 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amine | Head and neck (SQ20B) | 0.46 | [6][7] |

| Halogenated Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | 3.5, 3.8 | [8] |

| 3-Amidobenzofuran | Derivative 6g | MDA-MB-231 (Breast) | 3.01 | [9] |

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the methoxybenzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.

-

Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Monitoring: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm or fluorescence over time.

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.[4]

Neuroprotective Activity: Combating Excitotoxicity and Oxidative Stress

Several methoxybenzofuran derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[10][11][12] Their mechanisms of action often involve the mitigation of glutamate-induced excitotoxicity and the reduction of oxidative stress.

Mechanisms of Neuroprotection

-

Anti-excitotoxic Effects: Overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx, triggering a cascade of neurotoxic events. Some methoxybenzofuran derivatives have been shown to protect neurons from NMDA-induced excitotoxicity.[10][11][12]

-

Antioxidant Activity: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage in many neurodegenerative disorders. Methoxybenzofurans can exert neuroprotective effects by scavenging free radicals and reducing lipid peroxidation.[10][11][12]

The interplay of these neuroprotective mechanisms is depicted below:

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. fujifilmcdi.com [fujifilmcdi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Benzofuran Compounds

Foreword: The Enduring Relevance of Natural Products in Modern Drug Discovery

In an era dominated by high-throughput screening and combinatorial chemistry, the intricate scaffolds synthesized by nature remain a cornerstone of drug discovery and development. Among these, the benzofuran nucleus, a heterocyclic compound composed of a fused benzene and furan ring, stands out for its widespread occurrence and remarkable diversity of biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the natural sources of benzofuran compounds. It is structured not as a rigid template, but as a narrative that follows the scientific journey from the organism to the molecule, elucidating the "why" behind the "how" in the exploration of these fascinating natural products. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the information presented is not only accurate but also contextually relevant for practical application in the laboratory.

I. The Ubiquity and Diversity of Benzofuran Scaffolds in Nature

Benzofuran and its derivatives are a significant class of naturally occurring heterocyclic compounds.[1] Their distribution spans across the plant kingdom and into the microbial world, showcasing a remarkable array of structural modifications and a correspondingly broad spectrum of biological activities.

A. Botanical Cornucopia: A Survey of Plant Families Producing Benzofurans

Higher plants are a primary reservoir of benzofuran diversity. Several plant families are particularly rich in these compounds, with the Asteraceae (sunflower family), Fabaceae (legume family), and Moraceae (mulberry family) being prominent examples.[2] Other families known to produce benzofurans include the Rutaceae, Liliaceae, and Cyperaceae.[3][4]

Table 1: Prominent Plant Families and Genera as Natural Sources of Benzofuran Compounds

| Family | Genus | Representative Compound(s) | Reference(s) |

| Asteraceae | Ageratina, Eupatorium | Dehydrotrienone, Euparin | [5],[6] |

| Fabaceae | Psoralea, Cicer | Psoralen, Cicerfuran | [3],[7] |

| Moraceae | Morus | Moracin D, Mulberrofuran A | [2],[8] |

| Rutaceae | Citrus, Ruta | Bergapten, Xanthotoxin | [3] |

| Zanthoxylum | Zanthoxylum | Ailanthoidol | [3] |

The structural diversity within these plant-derived benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures such as furocoumarins and pterocarpans. This structural variety is a direct consequence of the intricate biosynthetic machinery evolved within these plants, often as a response to environmental pressures.

B. Microbial Factories: Fungal and Bacterial Sources of Benzofurans

While plants are a major source, the microbial kingdom, particularly fungi, also contributes to the rich chemistry of natural benzofurans.[9] Endophytic fungi, which reside within plant tissues, are a promising and relatively untapped source of novel benzofuran derivatives. For instance, species of Penicillium and Aspergillus isolated from marine and terrestrial environments have been shown to produce benzofurans with significant antimicrobial and anti-inflammatory activities.[7][10] Bacteria, though less commonly reported as benzofuran producers, are also a source of these compounds.[11] The discovery of benzofurans from microbial sources is significant as fermentation offers a scalable and sustainable alternative to the often low-yielding extraction from plant materials.

II. The Blueprint of Nature: Biosynthesis of Benzofuran Compounds

Understanding the biosynthetic pathways of natural products is paramount for their targeted discovery, yield enhancement through metabolic engineering, and the generation of novel derivatives. The benzofuran core is not formed through a single, conserved pathway but rather arises from the convergence of several major metabolic routes, primarily the shikimate, phenylpropanoid, and polyketide pathways.

A. The Phenylpropanoid and Shikimate Pathway: A Gateway to Furocoumarins and 2-Arylbenzofurans

A significant number of plant-derived benzofurans, particularly the well-known furocoumarins like psoralen and angelicin, originate from the shikimate and phenylpropanoid pathways.[3] The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica cv. 'Holsteiner Cox' and Pyrus communis cv. 'Conference' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

The Benzofuran Skeleton: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of natural products and synthetic compounds with potent biological activities underscores its designation as a "privileged scaffold."[3][4] This technical guide provides a comprehensive exploration of the benzofuran skeleton's multifaceted role in drug discovery and development. We will delve into its diverse pharmacological landscape, dissect the structure-activity relationships that govern its therapeutic efficacy, and present key synthetic strategies for its elaboration. This document aims to serve as an in-depth resource for researchers and drug development professionals, fostering a deeper understanding of this critical pharmacophore and inspiring the design of next-generation therapeutics.

The Benzofuran Core: A Natural and Synthetic Marvel

The benzofuran nucleus is a recurring motif in a vast array of natural products, particularly those derived from higher plants such as Asteraceae, Rutaceae, and Moraceae.[2][5] These naturally occurring benzofurans exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6] Notable examples of naturally derived benzofurans with medicinal significance include psoralens, used in the treatment of skin disorders like psoriasis, and angelicin, which has shown potential in neuroblastoma therapy.[2][6]

The inherent versatility and favorable physicochemical properties of the benzofuran scaffold have also made it a popular target for synthetic chemists.[7][8] The ability to readily introduce a wide range of substituents at various positions on the benzofuran ring system allows for the fine-tuning of its pharmacological profile, making it a highly adaptable framework for drug design.[1]

A Plethora of Pharmacological Activities

The benzofuran skeleton is a chameleon in the world of pharmacology, capable of interacting with a diverse range of biological targets. This has led to the development of benzofuran-containing compounds with a wide array of therapeutic applications.

Anticancer Activity

A significant body of research has focused on the development of benzofuran derivatives as potent anticancer agents.[1][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor proliferation.[3][10] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity.[1][11] For instance, the introduction of ester or other heterocyclic rings at this position has been shown to enhance anticancer potency.[1]

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran derivative 32 | A2780 (Ovarian) | 12 | [5] |

| Benzofuran derivative 33 | A2780 (Ovarian) | 11 | [5] |

| Benzofuran acylhydrazone 21 | LSD1 Inhibition | 0.0072 | [3] |

| Benzofuran acylhydrazone 22 | LSD1 Inhibition | 0.0147 | [3] |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5] Their mechanisms of action can involve the inhibition of essential enzymes or the disruption of microbial cell integrity.[4] For example, certain pyridyl-benzofuran derivatives have demonstrated potent inhibition of N-myristoyltransferase, an enzyme crucial for fungal viability.[4]

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are underlying factors in a multitude of chronic diseases. Benzofuran derivatives have been identified as effective antioxidants, capable of scavenging free radicals and mitigating cellular damage.[5] The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl or other electron-donating groups on the benzofuran scaffold.[5] Furthermore, many benzofuran-containing molecules exhibit potent anti-inflammatory effects, making them attractive candidates for the treatment of inflammatory disorders.[12]

Other Notable Biological Activities

Beyond the activities mentioned above, the benzofuran scaffold has been incorporated into molecules with a diverse range of other therapeutic applications, including:

-

Antiviral: Exhibiting activity against viruses such as HIV and hepatitis C.[5][13]

-

Anti-diabetic: Showing potential in the management of diabetes.[14]

-

Neuroprotective: Demonstrating promise in the treatment of neurodegenerative diseases like Alzheimer's.[1][15]

-

Cardiovascular: Amiodarone, a well-known antiarrhythmic drug, features a benzofuran core.[5][12]

Benzofuran-Containing Drugs in the Clinic

The therapeutic potential of the benzofuran scaffold is not merely theoretical; several benzofuran-containing drugs have successfully navigated the rigorous drug development process and are currently used in clinical practice.

Table 2: Selected Clinically Approved Drugs Containing a Benzofuran Moiety

| Drug Name | Therapeutic Area | Mechanism of Action |

| Amiodarone | Antiarrhythmic | Blocks potassium channels, prolonging the action potential duration.[5][12] |

| Darifenacin | Overactive Bladder | Selective M3 muscarinic receptor antagonist.[16] |

| Vilazodone | Antidepressant | Selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist. |

| Ramelteon | Insomnia | Melatonin receptor agonist.[16] |

| Griseofulvin | Antifungal | Inhibits fungal cell mitosis by disrupting the mitotic spindle.[12] |

Synthetic Strategies: Building the Benzofuran Core

The synthesis of the benzofuran skeleton and its derivatives is a well-established field in organic chemistry, with numerous classical and modern methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

One of the most common and versatile methods for constructing the benzofuran ring is the Perkin rearrangement , which involves the reaction of a coumarin derivative.[12] Another widely used approach is the reaction of salicylaldehyde with α-haloketones or their equivalents , followed by cyclization.[8]

Modern Catalytic Approaches

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzofurans, offering high efficiency and functional group tolerance.[2][8] Palladium-catalyzed cross-coupling reactions, for instance, have been extensively employed to construct the benzofuran core from readily available starting materials.[8]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Synthesis of Benzoyl-Substituted Benzofurans

This protocol is adapted from the work of Luo et al. and provides a general method for the synthesis of benzoyl-substituted benzofuran heterocycles.[8]

Materials:

-

Aryl boronic acid (1.0 eq)

-

2-(2-formylphenoxy) acetonitrile derivative (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (30 mol%)

-

2,2'-Bipyridine (bpy) (30 mol%)

-

Toluene (solvent)

Procedure:

-

To a reaction vessel, add the aryl boronic acid, 2-(2-formylphenoxy) acetonitrile derivative, Pd(OAc)2, and bpy.

-

Add toluene to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 90 °C and stir for the appropriate time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzoyl-substituted benzofuran.

Visualizing the Role of Benzofuran

To better understand the concepts discussed, the following diagrams illustrate key structural and functional aspects of the benzofuran scaffold.

Caption: The core chemical structure of benzofuran, highlighting the fused benzene and furan rings.

Caption: A logical diagram illustrating the wide range of pharmacological activities associated with the benzofuran scaffold.

Caption: A simplified experimental workflow for the synthesis and evaluation of benzofuran derivatives.

Future Perspectives and Conclusion

The benzofuran skeleton continues to be a fertile ground for the discovery of new therapeutic agents.[7] The ever-expanding toolkit of synthetic organic chemistry, coupled with a deeper understanding of the biological targets of benzofuran derivatives, will undoubtedly lead to the development of novel drugs with improved efficacy and safety profiles.[8] Future research will likely focus on the design of hybrid molecules that combine the benzofuran scaffold with other pharmacophores to achieve synergistic effects, as well as the exploration of novel biological targets for this versatile heterocyclic system.[1]

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. ijsdr.org [ijsdr.org]

- 7. atlantis-press.com [atlantis-press.com]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 12. medcraveonline.com [medcraveonline.com]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Introduction: The Significance of the Benzofuran Scaffold

An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its fundamental properties, synthesis, characterization, and applications, with a focus on the scientific rationale behind the methodologies presented.

This compound is a heterocyclic organic compound built upon the benzofuran core. The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2] This molecule, in particular, serves as a versatile building block and intermediate for the synthesis of more complex, biologically active molecules. Its functional groups—the methoxy group on the benzene ring and the methyl ester on the furan ring—provide reactive handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] Understanding the technical profile of this compound is therefore crucial for its effective utilization in research and development.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic physicochemical properties. These data are critical for reaction planning, analytical method development, and safety assessments.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₄ | [4][5] |

| Molecular Weight | 206.20 g/mol | [4][5] |

| CAS Number | 55364-67-5 | [4][5] |

| IUPAC Name | methyl 6-methoxy-1-benzofuran-2-carboxylate | [4] |

| Synonyms | Methyl 6-methoxy-2-benzofurancarboxylate | [4] |

| 2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester | [4] |

The structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The methoxy (-OCH₃) substituent at position 6 and the methyl carboxylate (-COOCH₃) group at position 2 are key features that dictate its reactivity and potential for derivatization.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The synthesis of this compound typically involves a two-stage process: the formation of the core benzofuran carboxylic acid followed by esterification. This approach provides a reliable and scalable method for obtaining the target compound.

Causality in Synthesis Design

The chosen synthetic route is a variation of classical benzofuran synthesis. It begins with a commercially available substituted salicylaldehyde (2-hydroxy-4-methoxybenzaldehyde). The key step is an intramolecular cyclization. This strategy is efficient as it builds the heterocyclic ring system from simple precursors. The final esterification is a standard and high-yielding transformation.

Experimental Protocol: Synthesis

Part A: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid [6] This protocol is adapted from a known procedure for the parent carboxylic acid.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), ethyl bromomalonate (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in methyl-ethyl ketone (MEK) as the solvent.

-

Cyclization: Heat the mixture to reflux and maintain for 6-8 hours. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, which then attacks the ethyl bromomalonate, initiating the cyclization cascade.

-

Hydrolysis: After cooling, add a solution of potassium hydroxide (3.0 eq) in methanol. Heat the mixture again to reflux to facilitate the hydrolysis of the intermediate ester to the corresponding carboxylate salt.

-

Acidification and Isolation: Cool the reaction mixture and pour it into a beaker containing a dilute aqueous solution of hydrochloric acid (HCl). The carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 6-methoxy-benzofuran-2-carboxylic acid can be recrystallized from a suitable solvent like ethanol/water to achieve high purity.

Part B: Methyl Esterification [7] This is a general procedure for the esterification of a carboxylic acid.

-

Reaction Setup: Suspend the dried 6-methoxy-benzofuran-2-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone.

-

Esterification: Add dimethyl sulfate ((CH₃O)₂SO₂) (1.0 eq) to the mixture. Reflux the reaction for 48 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Isolation and Purification: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid, this compound, can be purified by silica gel column chromatography to yield the final product.

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

A robust analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This validation step is critical for the trustworthiness of any subsequent experimental data.

-

High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of the final compound. A reverse-phase (RP) HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier), can be employed.[4] The presence of a single major peak indicates high purity. This method is also adaptable for pharmacokinetic studies.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 207.06, corresponding to the molecular formula C₁₁H₁₀O₄.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

-

¹H-NMR: The spectrum would show characteristic signals for the aromatic protons, the furan proton, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl ester protons (a singlet around 3.9-4.1 ppm).

-

¹³C-NMR: The spectrum will display 11 distinct carbon signals, including those for the carbonyl carbon of the ester (around 160-165 ppm) and the carbons of the aromatic and furan rings.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester, and C-O stretching bands will also be prominent.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a scaffold and intermediate in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The benzofuran nucleus is a key component in compounds designed to have anticancer activity.[7] Researchers can leverage the ester and methoxy functional groups as points for chemical diversification to build libraries of novel compounds for screening against various biological targets.[3]

-

Intermediate in Targeted Therapy: The synthesis of complex drugs often relies on key intermediates. For instance, the structurally related 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial intermediate for Fruquintinib, an approved drug for metastatic colorectal cancer.[8] This underscores the industrial and pharmaceutical relevance of this class of benzofurans. By analogy, this compound can serve as a starting material for analogues or other complex molecular targets.

-

Probes for Chemical Biology: Modified versions of this molecule can be synthesized to create chemical probes for studying biological pathways. For example, attaching fluorescent tags or affinity labels can help in identifying protein targets of benzofuran-based compounds.

Safety, Handling, and Storage

As a fine chemical intended for research, this compound must be handled with appropriate care. While a specific, comprehensive safety profile is not widely published, general precautions for related benzofuran derivatives and esters should be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[9]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

-

Handling Precautions: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend storage at 2-8°C.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.[10]

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a versatile tool for the modern medicinal chemist and drug discovery scientist. Its well-defined physicochemical properties, accessible synthetic routes, and the proven biological relevance of its core benzofuran scaffold make it a valuable starting point for the development of novel therapeutics. This guide provides the foundational knowledge required to confidently incorporate this compound into advanced research and development programs.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]

- 5. 55364-67-5|this compound|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tdcommons.org [tdcommons.org]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. methyl 6-methoxy-2-benzofurancarboxylate - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (C11H10O4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have been synthesized to create a vast library of compounds with a wide spectrum of biological activities.[2] Natural products containing the benzofuran nucleus, such as ailanthoidol and amiodarone, have demonstrated significant pharmacological effects.[3] Synthetic benzofuran derivatives have also shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] The versatility of the benzofuran ring system allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological targets. This guide will provide a detailed technical overview of a specific benzofuran derivative, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, offering insights into its chemical properties, synthesis, and potential applications in drug discovery and development.

Part 1: Core Directive - Unveiling the Identity of C11H10O4

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount in scientific discourse. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds. For the C11H10O4 benzofuran derivative at the heart of this guide, the correct IUPAC name is 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid .[6]

The numbering of the benzofuran ring system commences from the oxygen atom of the furan ring and proceeds around the bicyclic structure.[1] Consequently, the substituents on the benzene ring are assigned the lowest possible locants.

Structural Breakdown:

-

Parent Scaffold: 1-Benzofuran (also known as coumarone)[1]

-

Principal Functional Group: Carboxylic acid at position 2.

-

Substituents:

-

A methoxy group (-OCH3) at position 6.

-

A methyl group (-CH3) at position 3.

-

Caption: Chemical structure of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C11H10O4 | [6] |

| Molecular Weight | 206.19 g/mol | [6] |

| CAS Number | 10410-29-4 | [6] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.5 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

Part 2: Scientific Integrity & Logic - A Senior Application Scientist's Perspective

Synthesis of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid

The synthesis of benzofuran-2-carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method is the Perkin rearrangement, which involves the base-catalyzed rearrangement of a 3-halocoumarin.[7] An alternative approach involves the cyclization of appropriately substituted phenols.

A plausible synthetic pathway for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, adapted from related syntheses, is outlined below.[7][8]

Caption: A representative synthetic pathway for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Experimental Protocol (General):

-

O-Alkylation: 4-Methoxyphenol is reacted with ethyl 2-chloroacetoacetate in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate. The reaction is typically carried out at reflux temperature to ensure complete conversion.

-

Cyclization: The resulting intermediate is then subjected to intramolecular cyclization using a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). This step leads to the formation of the benzofuran ring, yielding ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the desired product, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Causality Behind Experimental Choices: The choice of a strong acid in the cyclization step is crucial to promote the intramolecular electrophilic aromatic substitution reaction that forms the furan ring. The final hydrolysis step is a standard procedure for converting esters to carboxylic acids and is generally high-yielding.

Spectroscopic Characterization

The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methoxy protons will be a sharp singlet at around δ 3.8-4.0 ppm, and the methyl protons will also be a singlet at approximately δ 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (δ > 160 ppm), the aromatic carbons, the methoxy carbon (around δ 55-60 ppm), and the methyl carbon (around δ 15-20 ppm).[9]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid at approximately 3000 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C-O stretching vibrations for the ether and carboxylic acid groups in the fingerprint region.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C11H10O4). The mass spectrum will show the molecular ion peak [M]+ and characteristic fragmentation patterns.[6]

Biological Activities and Therapeutic Potential

While specific biological activity data for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid is not extensively reported in the public domain, the broader class of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid derivatives has demonstrated significant potential in drug discovery, particularly in oncology.

Anticancer Activity:

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, a structural isomer, 6-methoxy-2-methylbenzofuran-3-carboxylic acid , is a key intermediate in the synthesis of Fruquintinib , a potent and selective inhibitor of VEGFR-1, -2, and -3, which is approved for the treatment of metastatic colorectal cancer.[10][11] This underscores the therapeutic relevance of this particular substitution pattern on the benzofuran scaffold.

Furthermore, various substituted benzofuran-2-carboxylic acid derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.[8][12] The introduction of halogen atoms, for example, can enhance the anticancer potency of these compounds.[12]

Caption: A generalized potential mechanism of anticancer action for benzofuran derivatives.

Antimicrobial Activity:

The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.[4][5][13] Various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The test compound, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to obtain a range of test concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with the various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Part 3: Future Perspectives and Conclusion

The benzofuran scaffold, exemplified by 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, continues to be a fertile ground for the discovery of novel therapeutic agents. The structural simplicity and synthetic accessibility of this class of compounds, coupled with their diverse biological activities, make them attractive candidates for further investigation.

Future research in this area will likely focus on:

-

Synthesis of Novel Analogs: The synthesis of new derivatives with diverse substitution patterns to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profile of promising lead compounds in preclinical animal models.

References

- 1. rsc.org [rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. ptfarm.pl [ptfarm.pl]

- 4. jopcr.com [jopcr.com]

- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 6. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. tdcommons.org [tdcommons.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a foundational scaffold in medicinal chemistry due to its presence in numerous biologically active natural products.[1] Its derivatives have garnered significant attention for their wide-ranging pharmacological activities, including potent anticancer properties.[2][3] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary cytotoxicity screening of novel benzofuran compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrates self-validating systems within methodologies, and is rigorously supported by authoritative references. The objective is to equip researchers with the expertise to not only execute these assays with precision but also to interpret the resulting data with nuanced understanding, thereby accelerating the identification of promising anticancer drug candidates.

Part 1: Foundational Concepts in Cytotoxicity Screening

The initial evaluation of any novel compound intended for therapeutic use is the assessment of its cytotoxic potential.[4] This is a critical step in drug discovery, serving as a gatekeeper to identify compounds that warrant further investigation while filtering out those with excessive toxicity.[5] For benzofuran derivatives, which have shown promise as anticancer agents, this screening is paramount.[6]

The Rationale for Cytotoxicity Screening

The primary goal of anticancer drug development is to identify agents that selectively kill cancer cells while minimizing harm to healthy, non-cancerous cells.[7] Cytotoxicity screening provides the first look into a compound's ability to inhibit cell growth or induce cell death. This initial screen is typically performed in vitro using a panel of cancer cell lines. The data generated, often in the form of an IC50 value (the concentration of a compound that inhibits 50% of cell growth), is a crucial metric for comparing the potency of different derivatives.[8][9]

Selecting Appropriate Cell Lines

The choice of cell lines is a critical determinant of the relevance and translatability of cytotoxicity data. A well-conceived screening panel should include:

-

Diverse Cancer Types: Testing against a variety of cancer cell lines (e.g., lung, breast, colon, leukemia) provides a broader understanding of a compound's spectrum of activity. For instance, benzofuran derivatives have shown varied efficacy against cell lines such as HeLa (cervical carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer).

-

Known Genetic Backgrounds: Utilizing cell lines with well-characterized genetic mutations (e.g., p53 status) can offer early insights into potential mechanisms of action. For example, the benzofuran derivative ailanthoidol displayed more potent cytotoxicity in Huh7 (mutant p53) hepatoma cells than in HepG2 (wild-type p53) cells.[3]

-

Non-Cancerous Control Cells: Including a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is essential for assessing the selectivity of the compound. A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells.[9]

Understanding Cell Death Mechanisms: Apoptosis vs. Necrosis

Cytotoxic compounds can induce cell death through two primary mechanisms: apoptosis and necrosis.[10] Distinguishing between these pathways is crucial for understanding a compound's mechanism of action.

-

Apoptosis (Programmed Cell Death): A highly regulated process characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases.[10][11] Many effective chemotherapeutic agents induce apoptosis.[1]

-

Necrosis (Cellular Injury): A passive, unregulated form of cell death resulting from acute cellular injury or trauma. It is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[10]

Early-stage screening should ideally include assays that can differentiate between these two modes of cell death.

Part 2: Primary Viability Assays: The Gateway to Cytotoxicity Profiling

The initial step in assessing the cytotoxic potential of benzofuran compounds involves robust and high-throughput cell viability assays. These assays measure the overall metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[12]

The MTT Assay: A Cornerstone of Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12][13] Its principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] This reduction is primarily carried out by mitochondrial dehydrogenases.[12] The resulting formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, with the intensity of the purple color being directly proportional to the number of viable cells.[14][15]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Benzofuran test compounds

-

MTT solution (5 mg/mL in sterile PBS)[14]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[16]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[16]

-

Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. After the initial 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Exposure Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[17]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[16]

-